Bleitetrapropionat
Description
For this analysis, we hypothesize it to be a lead-propionate complex or a propionate derivative with pharmacological or industrial applications, drawing parallels to structurally similar compounds like betamethasone dipropionate (a corticosteroid) and bupropion (an antidepressant) discussed in the evidence .
Properties
Molecular Formula |
C12H20O8Pb |
|---|---|
Molecular Weight |
499 g/mol |
IUPAC Name |
tri(propanoyloxy)plumbyl propanoate |
InChI |
InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
HCNKPODBSXPFKR-UHFFFAOYSA-J |
Canonical SMILES |
CCC(=O)O[Pb](OC(=O)CC)(OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bleitetrapropionat typically involves the reaction of lead salts with propionic acid under controlled conditions. One common method includes dissolving lead acetate in water and then adding propionic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by filtration and purified through recrystallization. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as the use of advanced filtration and drying processes.
Chemical Reactions Analysis
Bleitetrapropionat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and propionic acid.
Substitution: In the presence of suitable reagents, the propionate groups can be substituted with other functional groups, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bleitetrapropionat has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and materials.
Biology: Research into the biological effects of lead compounds often includes studies on this compound to understand its toxicity and interaction with biological systems.
Medicine: While lead compounds are generally toxic, understanding their effects can contribute to medical research, particularly in toxicology.
Industry: this compound may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Bleitetrapropionat involves its interaction with biological molecules, primarily through the lead ion. Lead ions can interfere with various biochemical pathways by binding to proteins and enzymes, disrupting their normal function. This can lead to a range of toxic effects, including neurological damage and interference with cellular processes. The molecular targets include enzymes involved in neurotransmitter synthesis and cellular respiration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share functional or structural similarities with the hypothesized Bleitetrapropionat:
This compound (hypothetical):
- Presumed structure: Pb(C₃H₅O₂)₄ (lead tetrapropionate) or a polypropionate ester.
- Potential applications: Industrial catalyst, antimicrobial agent, or metallopharmaceutical (speculative).
Pharmacokinetic and Physicochemical Properties
Key differences in pharmacokinetics and stability among propionate derivatives:
| Parameter | Betamethasone dipropionate | Bupropion | Leuprolide acetate | This compound (hypothetical) |
|---|---|---|---|---|
| Solubility | Insoluble in water; soluble in organic solvents | Highly water-soluble | Soluble in aqueous solutions | Likely low water solubility |
| Half-life | ~48 hours (topical) | 21 hours (oral) | 3 hours (subcutaneous) | Unknown; metal complexes often unstable |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2B6) | Proteolytic cleavage | Potential oxidative degradation |
| Bioavailability | <5% (topical) | ~5–20% (oral) | 100% (injection) | Unlikely bioavailable |
| Toxicity | Low systemic toxicity | Seizure risk at high doses | Hormonal imbalance | High (lead toxicity concerns) |
Challenges and Limitations
Data scarcity: No direct studies on this compound exist in the provided evidence, necessitating extrapolation from structurally related compounds.
Toxicity concerns : Lead-based compounds face regulatory restrictions, reducing research incentives .
Synthesis complexity : Tetrapropionate esters require advanced esterification techniques, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
